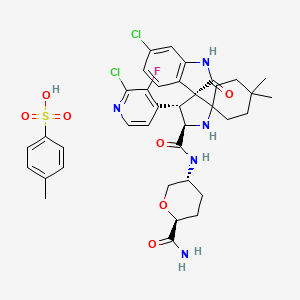

Milademetan (tosylate)

Vue d'ensemble

Description

Le tosylate de milademetan est un inhibiteur de petite molécule, hautement puissant et disponible par voie orale, de l'interaction entre la minute double murine 2 (MDM2) et la protéine suppresseur de tumeur p53. Ce composé a montré un potentiel significatif dans le traitement de divers cancers, en particulier ceux avec un p53 de type sauvage, en restaurant l'activité de p53 et en induisant l'apoptose des cellules tumorales .

Méthodes De Préparation

La synthèse du tosylate de milademetan implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. La voie de synthèse commence généralement par la préparation de la structure de base de l'indole, suivie de l'introduction de divers groupes fonctionnels pour obtenir l'activité souhaitée. Les méthodes de production industrielles se concentrent sur l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Des détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et non divulgués publiquement .

Analyse Des Réactions Chimiques

Le tosylate de milademetan subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe tosylate est un excellent groupe partant, ce qui rend le tosylate de milademetan adapté aux réactions de substitution nucléophile.

Oxydation et réduction :

Réactifs et conditions courantes : Les réactifs typiquement utilisés dans ces réactions comprennent les nucléophiles pour les réactions de substitution et les agents oxydants ou réducteurs pour les réactions redox. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le tosylate de milademetan a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'interaction MDM2-p53 et son inhibition.

Médecine : En cours d'essais cliniques pour le traitement de cancers tels que la leucémie aiguë myéloïde, le liposarcome et le carcinome à cellules de Merkel

5. Mécanisme d'action

Le tosylate de milademetan exerce ses effets en se liant à la protéine MDM2, empêchant son interaction avec p53. Cette inhibition restaure l'activité transcriptionnelle de p53, conduisant à l'induction de l'apoptose des cellules tumorales. Les cibles moléculaires impliquées comprennent la protéine MDM2 et la voie p53 . En stabilisant p53, le tosylate de milademetan favorise l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses avec un p53 de type sauvage .

Applications De Recherche Scientifique

Acute Myeloid Leukemia (AML)

Milademetan is currently being evaluated in multiple clinical trials for its efficacy in treating AML. In a phase 1 trial, it demonstrated a maximum tolerated dose of 160 mg per day with manageable side effects. Preliminary results indicated some patients achieved complete remission . The ongoing studies aim to assess its effectiveness when combined with other treatments like low-dose cytarabine .

Solid Tumors

Milademetan has shown antitumor activity in various solid tumors, particularly those with MDM2 amplification. A phase 2 basket trial is underway to evaluate its efficacy in treating advanced solid tumors with MDM2 mutations. Early results suggest significant promise for patients who have not responded to standard therapies .

Liposarcoma

The compound has been specifically noted for its activity against dedifferentiated liposarcoma, a subtype of soft tissue sarcoma characterized by MDM2 amplification. Clinical trials have reported positive outcomes regarding tumor growth inhibition in this patient population .

Summary of Clinical Trials

| Trial Phase | Condition | Combination Treatment | Key Findings |

|---|---|---|---|

| Phase 1 | Acute Myeloid Leukemia | Monotherapy and AZA | MTD: 160 mg; CR observed in some patients |

| Phase 1/2 | Solid Tumors | Low-dose cytarabine | Antitumor activity noted; ongoing evaluations |

| Phase 2 | MDM2-amplified Solid Tumors | N/A | Early efficacy observed; targeting patient enrollment |

Safety and Tolerability

The safety profile of milademetan has been generally favorable, with common side effects including gastrointestinal disturbances and fatigue. Notably, dose-limiting toxicities were primarily related to renal and electrolyte imbalances . Ongoing studies continue to monitor these effects closely to optimize dosing regimens.

Mécanisme D'action

Milademetan tosylate exerts its effects by binding to the MDM2 protein, preventing its interaction with p53. This inhibition restores the transcriptional activity of p53, leading to the induction of tumor cell apoptosis. The molecular targets involved include the MDM2 protein and the p53 pathway . By stabilizing p53, milademetan tosylate promotes cell cycle arrest and apoptosis in cancer cells with wild-type p53 .

Comparaison Avec Des Composés Similaires

Le tosylate de milademetan est unique par sa haute puissance et sa sélectivité pour l'interaction MDM2-p53. Des composés similaires comprennent :

Nutlin-3 : Un autre inhibiteur de MDM2 avec des mécanismes similaires mais une structure chimique différente.

RG7112 : Un inhibiteur de petite molécule de l'interaction MDM2-p53, actuellement en cours d'investigation clinique.

Idasanutlin : Un antagoniste de MDM2 avec des données précliniques et cliniques prometteuses.

Le tosylate de milademetan se distingue par sa disponibilité orale et son activité antitumorale puissante dans divers modèles de cancer .

Activité Biologique

Milademetan (tosylate), also known as DS-3032b or RAIN-32, is a potent and selective inhibitor of the MDM2 protein, which plays a crucial role in regulating the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, milademetan restores p53 activity, leading to apoptosis in tumor cells. This compound has garnered significant attention for its potential therapeutic applications in various cancers, particularly those with wild-type p53.

Milademetan functions by binding to MDM2, preventing it from interacting with p53. This inhibition stops the proteasome-mediated degradation of p53, allowing for its accumulation and reactivation. The restored p53 signaling can trigger cell cycle arrest and apoptosis in cancer cells, making milademetan a promising candidate for cancer therapy.

Key Mechanism Highlights:

- MDM2 Inhibition : Disruption of MDM2-p53 interaction.

- p53 Activation : Restoration of p53 function leads to tumor cell apoptosis.

- Antitumor Activity : Induction of cell death in tumors expressing wild-type p53.

Antitumor Efficacy

Milademetan has shown significant antitumor activity across various studies, particularly in solid tumors and hematologic malignancies. Below is a summary of key findings from clinical trials and preclinical studies:

Clinical Trials

-

Phase I Study in Solid Tumors :

- Participants : 18 Japanese patients with solid tumors.

- Dosage : Administered once daily at doses of 60 mg, 90 mg, and 120 mg.

- Results :

- Phase I Study in Acute Myeloid Leukemia (AML) :

Preclinical Studies

- In vitro studies demonstrated that milademetan effectively reduced cell viability in various cancer cell lines, including Merkel cell carcinoma (MCC) models where wild-type p53 was present .

- Animal models showed that milademetan inhibited tumor growth significantly when administered to xenografts harboring wild-type p53 .

Summary of Clinical Findings

| Study Type | Population | Dosage (mg) | MTD (mg) | Response Rate | Common Adverse Events |

|---|---|---|---|---|---|

| Phase I Solid Tumors | 18 patients | 60-120 | 120 | Stable disease: 43.8% | Nausea, decreased appetite |

| Phase I AML | 74 patients | Variable | 160 | CR: 4.2% (mono), 13.3% (combo) | Fatigue, gastrointestinal issues |

Safety Profile

Milademetan has been generally well tolerated among study participants, with manageable side effects primarily related to gastrointestinal disturbances and hematological changes such as decreased platelet counts and anemia. The most notable treatment-emergent adverse events were:

- Nausea

- Decreased appetite

- Fatigue

- Anemia

These findings indicate that while milademetan exhibits promising antitumor activity, careful monitoring of side effects is essential during treatment.

Propriétés

Numéro CAS |

1398569-75-9 |

|---|---|

Formule moléculaire |

C37H42Cl2FN5O7S |

Poids moléculaire |

790.7 g/mol |

InChI |

InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1 |

Clé InChI |

NHIUKVHKLJSJEA-LINJWFRASA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DS-3032B; DS 3032B; DS3032B; DS-3032; DS 3032; DS3032; Milademetan free base; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.